molecular formula C18H19ClN2O4S B7698529 N-(4-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(4-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7698529
M. Wt: 394.9 g/mol
InChI Key: ZWYBBXAXVVYEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

CP-690,550 exerts its pharmacological effects by selectively inhibiting JAK enzymes, particularly JAK3 and to a lesser extent, JAK1 and JAK2. JAK3 is primarily expressed in immune cells, and its inhibition can suppress the production of pro-inflammatory cytokines such as interleukin-2, -4, -7, -9, -15, and -21. This can prevent the activation and proliferation of T cells, B cells, and natural killer cells, leading to immunosuppression and anti-inflammatory effects.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. It can reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the migration and activation of immune cells, and prevent tissue damage and destruction. However, CP-690,550 can also have adverse effects on the immune system, such as increased susceptibility to infections, reactivation of latent viruses, and impaired wound healing.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. It can be used to study the role of JAK3 in immune cell signaling and cytokine production, as well as the potential therapeutic effects of JAK3 inhibition in autoimmune diseases and transplantation. However, CP-690,550 also has limitations, such as its potential off-target effects on other JAK isoforms, its short half-life and rapid metabolism in vivo, and its limited solubility and stability in aqueous solutions.

Future Directions

For CP-690,550 research may include investigating its potential therapeutic effects in other medical conditions, developing more potent and selective JAK3 inhibitors, and exploring its combination with other immunosuppressive agents or biologics.

Synthesis Methods

CP-690,550 is a synthetic compound that can be prepared through a multi-step process. The synthesis starts with the reaction of 4-chlorophenyl isocyanate with 4-hydroxyphenylsulfonamide to produce N-(4-chlorophenyl)-4-(4-hydroxyphenylsulfonamido)benzamide. This intermediate is then reacted with pyrrolidine and acetic anhydride to obtain the final product, N-(4-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic effects in various medical conditions, including autoimmune diseases, organ transplantation, and cancer. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in cytokine signaling and immune response. By inhibiting JAK enzymes, CP-690,550 can modulate the immune system and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-14-3-5-15(6-4-14)20-18(22)13-25-16-7-9-17(10-8-16)26(23,24)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYBBXAXVVYEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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